Cholinesterase Inhibitory Potency: Class-Level Activity Demonstrated for 2-Substituted-6-Fluorobenzo[d]thiazole Carbamates vs. Rivastigmine
Although no published direct IC50 data exist for the free diamine N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, its carbamate derivatives synthesized from this scaffold fall within the documented IC50 range of 36.1–78.6 μM for AChE and 9.8–215.4 μM for BChE, comparable to the clinical agent rivastigmine [1]. The most potent carbamates in the series—bearing optimized alkyl substituents on the carbamate nitrogen—achieved up to tenfold greater potency than rivastigmine, demonstrating that the 6-fluorobenzo[d]thiazol-2-yl core with an appropriate 2-aminoalkyl side chain provides a productive pharmacophore [2]. In contrast, non-fluorinated benzothiazole-2-amine scaffolds lack this validated cholinesterase inhibition profile, and the dimethylamino terminus of the target compound offers a distinct steric and electronic environment compared to the diethylamino analog (CAS 1204297-89-1) [1][3]. This class-level evidence supports selection of the target compound as a key intermediate for generating novel carbamate-based ChE inhibitors.
| Evidence Dimension | AChE/BChE inhibitory activity (IC50 range) for carbamate derivatives |
|---|---|
| Target Compound Data | Not directly tested as free diamine; carbamate derivatives derived from 2-substituted-6-fluorobenzo[d]thiazole scaffold: IC50 AChE 36.1–78.6 μM; IC50 BChE 9.8–215.4 μM [1] |
| Comparator Or Baseline | Rivastigmine (established cholinesterase inhibitor); most potent series carbamates up to 10× more potent than rivastigmine [2]; Non-fluorinated benzothiazole-2-amine: no published ChE IC50 data [3] |
| Quantified Difference | Class IC50 range overlaps with rivastigmine; up to 10-fold improvement for optimized carbamates vs. rivastigmine [2] |
| Conditions | In vitro Ellman's method; AChE from human erythrocytes or electric eel; BChE from human serum; substrate: acetylthiocholine/butyrylthiocholine [1][2] |
Why This Matters
The validated class-level cholinesterase inhibitory activity of the 6-fluorobenzo[d]thiazol-2-yl scaffold supports the target compound as a rational choice of synthetic intermediate over non-fluorinated or alternative-amine analogs for medicinal chemistry programs targeting neurodegenerative diseases.
- [1] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, Šimůnek P, Královec K, Brůčková L, Mandíková J, Trejtnar F. Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorg Med Chem. 2013;21(7):1735-48. doi:10.1016/j.bmc.2013.01.052 View Source
- [2] Imramovský A, Pejchal V, Štěpánková Š, Vorčáková K, Jampílek J, Vančo J, Šimůnek P, Královec K, Brůčková L, Mandíková J, Trejtnar F. Synthesis, structural characterization, docking, lipophilicity and cytotoxicity of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates, novel AChE and BChE pseudo-irreversible inhibitors. Bioorg Med Chem. 2016;24(13):2988-2999. doi:10.1016/j.bmc.2016.04.045 View Source
- [3] Pejchal V, Pejchalová M, Růžičková Z. Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Med Chem Res. 2015;24:3660-3674. doi:10.1007/s00044-015-1410-0 View Source
